molecular formula C14H21NO4 B12284841 N-Boc-(R)-phenylephrine

N-Boc-(R)-phenylephrine

Cat. No.: B12284841
M. Wt: 267.32 g/mol
InChI Key: YZDJRNBSGKONQP-UHFFFAOYSA-N
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Description

Significance of Chiral Amines and Amino Alcohols as Synthetic Intermediates

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of a wide array of complex organic molecules. sciengine.comrsc.org Their utility stems from the presence of one or more stereocenters and functional groups—the amino and hydroxyl groups—that can be readily modified. These structural features make them invaluable starting materials for the synthesis of numerous pharmaceuticals, natural products, chiral auxiliaries, and catalysts. sciengine.comresearchgate.net

The specific spatial arrangement of atoms in chiral amines and amino alcohols is crucial for their biological activity. nih.gov In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.gov Consequently, the development of methods for the stereoselective synthesis of these compounds is a major focus of chemical research. researchgate.netdiva-portal.org

The versatility of chiral amino alcohols is further highlighted by their use as scaffolds in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening. diva-portal.org

The Role of N-Protection in Stereoselective Organic Transformations

To achieve high levels of stereocontrol in organic reactions, it is often necessary to temporarily block or "protect" certain functional groups within a molecule. In the context of chiral amines and amino alcohols, the nitrogen atom of the amino group is frequently protected. This process, known as N-protection, serves several critical purposes.

Firstly, N-protection prevents unwanted side reactions involving the lone pair of electrons on the nitrogen atom. Secondly, the protecting group can influence the stereochemical outcome of a reaction by sterically hindering one face of the molecule, thereby directing an incoming reagent to the other face. nih.gov This steric guidance is a cornerstone of many stereoselective transformations. researchgate.netfrontiersin.org

A variety of protecting groups have been developed for amines, with the tert-butoxycarbonyl (Boc) group being one of the most widely used. The Boc group is favored for its ease of introduction, its stability under a range of reaction conditions, and the facility with which it can be removed. The choice of protecting group is critical, as it can significantly impact the efficiency and stereoselectivity of a synthetic sequence. nih.gov

Contextual Overview of (R)-Phenylephrine Synthesis and its Protected Derivatives

(R)-phenylephrine is a selective α1-adrenergic receptor agonist. The synthesis of enantiomerically pure (R)-phenylephrine has been the subject of extensive research, with various strategies being developed. cmu.ac.thresearchgate.net These approaches often involve the asymmetric reduction of a ketone precursor or the resolution of a racemic mixture. cmu.ac.thresearchgate.net

In many synthetic routes towards (R)-phenylephrine, the use of an N-protected intermediate is crucial for achieving high enantioselectivity. cmu.ac.thmju.ac.th For instance, the asymmetric hydrogenation of an N-protected aminoketone precursor has been explored as a potential route to (R)-phenylephrine. cmu.ac.thresearchgate.net

N-Boc-(R)-phenylephrine is a key protected derivative of (R)-phenylephrine. The Boc group serves to protect the secondary amine, allowing for selective reactions at other positions of the molecule. This protected form is a valuable intermediate in the synthesis of more complex chiral molecules and in the development of new synthetic methodologies. cmu.ac.th

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3

InChI Key

YZDJRNBSGKONQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O

Origin of Product

United States

Advanced Enantioselective Synthetic Methodologies for N Boc R Phenylephrine and Its Precursors

Asymmetric Catalytic Reduction Approaches to N-Boc-Protected Ketones

The asymmetric reduction of N-Boc-protected aminoketones, specifically N-Boc-2-amino-1-(3-hydroxyphenyl)ethanone, is a direct and highly efficient route to N-Boc-(R)-phenylephrine. This transformation involves the addition of a hydrogen molecule across the carbonyl group, creating a new stereocenter. The success of this approach hinges on the catalyst's ability to differentiate between the two faces of the planar ketone, leading to the preferential formation of the (R)-enantiomer.

Homogeneous Asymmetric Hydrogenation of N-Boc-Aminoketones

In homogeneous asymmetric hydrogenation, a soluble transition metal complex, coordinated to a chiral ligand, catalyzes the reduction. wikipedia.org The chiral ligand creates a specific three-dimensional environment around the metal center, which orchestrates the stereoselective transfer of hydrogen to the ketone substrate. wikipedia.org Ruthenium and rhodium complexes have been extensively studied and are highly effective for this purpose. nih.govcapes.gov.br

Ruthenium catalysts, particularly those paired with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, are renowned for their high efficiency and enantioselectivity in ketone hydrogenation. nih.govharvard.edu The mechanism is believed to involve the formation of a ruthenium hydride species which then coordinates to the carbonyl oxygen of the ketone. The steric and electronic properties of the chiral ligand dictate the orientation of the substrate in the catalytic pocket, ensuring that hydrogen is delivered to one specific face of the carbonyl, leading to a high enantiomeric excess (e.e.) of the desired alcohol. harvard.edu Ligand design is crucial; for instance, ligands like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in conjunction with a ruthenium precursor create highly active and selective catalysts for the reduction of α-amino ketones. nih.gov

Table 1: Performance of Ruthenium-Catalyzed Systems in Asymmetric Hydrogenation

Catalyst Precursor Chiral Ligand Substrate Enantiomeric Excess (e.e.) (%) Conversion (%)
[RuCl₂(p-cymene)]₂ (S,S)-TsDPEN α-Chloroacetophenone 96 (R) >99
RuCl₂(S)-binapn (S)-XylBINAP Methyl 3-oxobutanoate 99 (R) 100

Data sourced from references nih.gov.

Rhodium-based catalysts have also proven effective for the asymmetric hydrogenation of N-Boc protected substrates. capes.gov.br The optimization of chiral ligands is key to achieving high performance. Ligands from the Josiphos and Walphos families, which are ferrocene-based diphosphines, have been successfully utilized. These ligands offer a rigid scaffold and tunable steric and electronic properties, allowing for fine control over the catalytic process. The interaction between the bulky N-Boc protecting group of the substrate and the chiral ligand environment is a critical factor that can enhance the stereochemical outcome of the reduction.

While ruthenium and rhodium catalysts are well-established, research continues to explore more abundant and less expensive metals. nih.gov Iron-based catalysts, for example, are gaining attention as a more sustainable alternative. Although achieving the same levels of enantioselectivity and activity as noble metal catalysts remains a challenge, significant progress has been made. Iridium complexes, often used in transfer hydrogenation reactions, have also shown high efficiency in the asymmetric reduction of various ketones, including those with bulky protecting groups like N-Boc. nih.gov

Biocatalytic Transformations Towards this compound

Biocatalysis offers an environmentally benign and highly selective alternative to metal-based catalysis. mdpi.com Enzymes, particularly ketoreductases (KREDs), operate under mild conditions (neutral pH, room temperature) and in aqueous media, reducing the environmental impact of the synthesis. rsc.org

The use of ketoreductases for the synthesis of chiral alcohols is a well-developed technology. rsc.org These enzymes utilize nicotinamide (B372718) cofactors, such as NADPH or NADH, to deliver a hydride to the carbonyl group of the substrate with exceptional stereoselectivity. mdpi.comresearchgate.net For the synthesis of this compound, a KRED that follows Prelog's rule is selected to yield the desired (R)-enantiomer from the N-Boc-protected aminoketone precursor. rsc.org

A significant advantage of biocatalysis is the potential for protein engineering. Techniques like directed evolution can be used to modify the enzyme's active site to better accommodate non-natural or bulky substrates, such as N-Boc-protected intermediates, and to enhance selectivity and activity. rsc.org Co-expression of the ketoreductase with another enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli can create a highly efficient whole-cell biocatalyst system with built-in cofactor regeneration. mdpi.com

Table 2: Biocatalytic Reduction of N-Boc-Protected Ketone Precursors

Biocatalyst System Substrate Enantiomeric Excess (e.e.) (%) Conversion (%)
Ketoreductase (ChKRED03) with GDH N-Boc-3-piperidone >99 (S) >99
Candida glabrata KRED with Bacillus sp. GDH N-Boc-3-piperidone >99 (S) >99

Data sourced from references mdpi.comrsc.org.

Stereoselective Enzyme-Mediated Reductions of N-Boc-Protected Intermediates

Organocatalytic and Chiral Reagent-Mediated Asymmetric Reductions

Alongside biocatalysis, small-molecule organocatalysts and chiral reagents have emerged as powerful tools for asymmetric synthesis, offering predictable stereochemical outcomes and operational simplicity.

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in combination with a borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex. nrochemistry.comalfa-chemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. nrochemistry.com The catalyst-borane complex then coordinates to the ketone in a sterically controlled manner, directing the hydride delivery to one face of the carbonyl group. This leads to the formation of the desired alcohol enantiomer with high predictability and enantioselectivity. alfa-chemistry.com For the synthesis of this compound, the corresponding N-Boc-protected aminoketone precursor is reduced using the (S)-CBS catalyst to yield the alcohol with the desired (R)-configuration. This method is highly effective for a wide range of ketones and typically achieves excellent enantiomeric excess. wikipedia.orgalfa-chemistry.com

CatalystSubstrateReductantProduct StereochemistryExpected Enantiomeric Excess (ee)
(S)-CBS OxazaborolidineN-Boc-2-amino-1-(3-hydroxyphenyl)ethanoneBorane-dimethyl sulfide (BMS)This compound>95%

Stereoselective reductions of ketones using borane reagents can also be achieved through substrate control, where the stereochemical outcome is dictated by existing chiral centers within the molecule. The tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom adjacent to a carbonyl group can influence the direction of hydride attack from a borane reagent.

In N-Boc-protected α-amino ketones, the bulky Boc group can direct the incoming hydride to the opposite face of the carbonyl, leading to a specific diastereomer. The choice of reducing agent and reaction conditions is crucial for maximizing this stereodirecting effect. While less common than catalyst-controlled reductions for generating the primary stereocenter, this substrate-controlled approach is a key consideration in the synthesis of complex molecules with multiple chiral centers.

Sharpless Asymmetric Dihydroxylation (SAD) in Precursor Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective conversion of prochiral alkenes into vicinal diols. nih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant.

The SAD reaction can be strategically employed to generate key chiral building blocks for the synthesis of this compound. The synthesis can commence from an appropriately protected styrene (B11656) derivative, such as 3-(benzyloxy)styrene. Subjecting this alkene to SAD conditions using the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, results in the formation of the corresponding (R,R)-diol. Conversely, using AD-mix-α with the (DHQ)₂PHAL ligand would yield the (S,S)-diol.

This resulting chiral diol is a versatile intermediate. The two hydroxyl groups can be chemically differentiated; for instance, the benzylic alcohol can be converted into a leaving group, followed by nucleophilic substitution with methylamine (B109427) to introduce the side chain. Subsequent protection of the amine with the Boc group and deprotection of the phenolic hydroxyl group completes the synthesis of this compound. This strategy effectively establishes the required stereocenter at an early stage of the synthesis with a high degree of enantioselectivity. An efficient synthesis of (R)-phenylephrine hydrochloride has been described using this methodology as the key stereochemistry-inducing step. researchgate.net

Substrate ExampleReagentLigand ClassProduct
3-(Benzyloxy)styreneAD-mix-β (K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)(DHQD)₂PHAL(R)-1-(3-(Benzyloxy)phenyl)ethane-1,2-diol

Multi-Step Chemical Synthesis and Pathway Design

The efficient and stereocontrolled synthesis of this compound is a significant endeavor in medicinal and synthetic organic chemistry. This section delves into the strategic design of synthetic pathways, including retrosynthetic analysis, the utilization of chiral pool materials through convergent and divergent routes, and the application of modern asymmetric reactions.

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The target molecule can be deconstructed into simpler, commercially available, or readily synthesizable precursors. The primary disconnection points are the carbon-nitrogen bond of the protected amine and the carbon-carbon bond connecting the chiral center to the aromatic ring.

One common retrosynthetic approach begins with the disconnection of the N-Boc protecting group, leading to (R)-phenylephrine. Further disconnection of the C-N bond reveals a key epoxide intermediate, (R)-styrene oxide derivative, and methylamine. This epoxide is a critical chiral building block. Its synthesis can be envisioned from the corresponding racemic epoxide via hydrolytic kinetic resolution. acs.org The racemic epoxide, in turn, can be prepared from m-hydroxybenzaldehyde. acs.org

An alternative disconnection strategy involves breaking the C-C bond adjacent to the hydroxyl group. This leads to a protected m-hydroxybenzaldehyde derivative and a one-carbon nucleophilic equivalent. This approach highlights the importance of establishing the stereocenter early in the synthesis.

A simplified retrosynthetic schematic is presented below:

Target: this compound

Disconnection 1 (N-Boc protection): (R)-phenylephrine

Disconnection 2 (C-N bond): (R)-epoxide and methylamine

Disconnection 3 (C-C bond): Protected m-hydroxybenzaldehyde and a C1 synthon

This analysis reveals that the core challenge lies in the enantioselective construction of the β-amino alcohol moiety.

Convergent and Divergent Synthetic Routes from Chiral Pool Materials

The synthesis of this compound can be strategically designed using both convergent and divergent approaches, often leveraging the "chiral pool" – a collection of enantiomerically pure compounds from natural sources.

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of related structures. Starting from a chiral precursor, different synthetic pathways can be followed to produce a range of phenylephrine (B352888) analogues. For example, a chiral epoxide, synthesized using methods like the Sharpless asymmetric dihydroxylation, can serve as a versatile intermediate. researchgate.net This epoxide can be opened with various nucleophiles to generate a library of N-substituted phenylephrine derivatives. Subsequent Boc protection would then yield the desired products. This approach is particularly useful for structure-activity relationship (SAR) studies.

Synthetic StrategyDescriptionApplication to this compound Synthesis
Convergent Fragments of the target molecule are synthesized independently and then joined.Synthesis of a chiral N-Boc amino alcohol fragment and an aromatic fragment, followed by coupling.
Divergent A common intermediate is used to generate a variety of related structures.A chiral epoxide intermediate is reacted with different nucleophiles to produce various N-substituted phenylephrine analogues, followed by Boc protection.

Asymmetric Nitroaldol Reactions and their Relevancy to N-Boc-Phenylephrine Analogue Synthesis

The asymmetric nitroaldol, or Henry, reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of β-nitro alcohols, which are valuable precursors to β-amino alcohols. acs.orgnih.gov This reaction has been successfully applied to the synthesis of (R)-phenylephrine and is highly relevant for the preparation of this compound and its analogues. acs.org

In a notable application, a Cu(II)-macrocyclic [H4]salen complex has been used as a catalyst for the asymmetric nitroaldol reaction between nitromethane (B149229) and 3-methoxybenzaldehyde. acs.org This reaction proceeds with high yield and enantioselectivity, affording the corresponding nitroalcohol. The nitro group can then be reduced to an amine, and subsequent N-methylation and demethylation of the phenolic ether yield (R)-phenylephrine. The final step to obtain the target molecule would be the protection of the amine with a Boc group.

The versatility of the nitroaldol reaction allows for the synthesis of a wide range of N-Boc-phenylephrine analogues. By varying the aldehyde and nitroalkane starting materials, a diverse library of β-nitro alcohols can be generated. These intermediates can then be converted into a variety of N-Boc protected β-amino alcohols with different substitution patterns on the aromatic ring and at the carbon bearing the nitro group.

Key Features of the Asymmetric Nitroaldol Approach:

FeatureDescription
Catalyst Chiral metal complexes, such as Cu(II)-salen complexes, are effective catalysts. acs.org
Substrates A variety of aldehydes and nitroalkanes can be used. acs.orgnih.gov
Product The reaction produces chiral β-nitro alcohols with high enantiomeric excess. acs.org
Versatility The nitro and hydroxyl groups of the product can be further functionalized to access a wide range of compounds.

This methodology provides a robust and flexible route for the enantioselective synthesis of this compound and its analogues, facilitating the exploration of their chemical and biological properties.

N Boc Protecting Group Chemistry: Principles and Applications in N Boc R Phenylephrine Research

Fundamental Mechanistic Aspects of N-Boc Installation and Cleavage

The installation and removal of the N-Boc protecting group are fundamental operations in synthetic organic chemistry. The tert-butyloxycarbonyl group is valued for its stability in a variety of reaction conditions and the predictability of its cleavage under acidic conditions.

Installation: The N-Boc group is typically introduced to an amine, such as the secondary amine of (R)-phenylephrine, through reaction with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. organic-chemistry.org This reaction is generally carried out in the presence of a base. The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. This is followed by the departure of a tert-butoxide group, which is subsequently protonated, and the release of carbon dioxide, resulting in the formation of the stable N-Boc protected amine. A variety of catalysts can be employed to facilitate this transformation, including iodine and silica (B1680970) gel-adsorbed perchloric acid, with some methods even proceeding under solvent-free conditions. organic-chemistry.org

Cleavage (Deprotection): The removal of the N-Boc group is most commonly achieved under acidic conditions. scispace.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used. scispace.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine. The formation of the gaseous CO₂ and the volatile isobutylene (B52900) (from the tert-butyl cation) helps to drive the reaction to completion.

Several alternative methods for N-Boc deprotection have been developed to offer milder or more selective conditions. These include the use of Lewis acids like bismuth(III) trichloride (B1173362), which can achieve deprotection in the presence of other acid-sensitive groups. researchgate.net Additionally, thermolytic deprotection, either neat or in the presence of a catalyst like silica gel, and mechanochemical methods involving ball milling with reagents like p-toluenesulfonic acid have also been reported. scirp.orgacs.org

Orthogonal Protecting Group Strategies in Complex Chiral Syntheses

In the synthesis of complex molecules with multiple functional groups, such as derivatives of N-Boc-(R)-phenylephrine, the ability to selectively protect and deprotect different functional groups is paramount. This is where the concept of orthogonal protecting groups becomes crucial. Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions. numberanalytics.comwikipedia.org

For instance, in a molecule containing both an amine and a hydroxyl group, as is the case with phenylephrine (B352888), an N-Boc group can be used to protect the amine, while a different protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, could protect the phenolic hydroxyl group. The N-Boc group is labile to acid, whereas a TBDMS group is typically cleaved with a fluoride (B91410) source (like TBAF), and a benzyl group is removed by hydrogenolysis. numberanalytics.com This orthogonality allows for the selective deprotection and subsequent reaction at one site without affecting the other protected functional group.

A classic example of orthogonal protection in peptide synthesis involves the use of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc group. organic-chemistry.orgresearchgate.net This strategy allows for the sequential deprotection of the N-terminus of a growing peptide chain (Fmoc removal) without disturbing Boc-protected amino acid side chains. researchgate.net This principle is directly applicable to the synthesis of complex phenylephrine derivatives, where precise control over the reactivity of different functional groups is necessary to achieve the desired target molecule.

The following table illustrates a hypothetical orthogonal protection scheme for a phenylephrine derivative:

Functional GroupProtecting GroupDeprotection Condition
Secondary AmineN-BocAcid (e.g., TFA, HCl)
Phenolic HydroxylBenzyl (Bn)Hydrogenolysis (H₂, Pd/C)
Benzylic HydroxylSilyl Ether (e.g., TBS)Fluoride source (e.g., TBAF)

This table demonstrates how different functional groups can be "addressed" individually by choosing the appropriate deprotection reagent, a key strategy in multi-step organic synthesis.

Chemoselective Protection and Deprotection Methodologies for N-Boc-Amines

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of protecting group chemistry. For this compound, which contains a secondary amine, a phenolic hydroxyl group, and a benzylic hydroxyl group, chemoselective protection and deprotection are essential for synthetic success.

Chemoselective Protection: The protection of the secondary amine in phenylephrine with (Boc)₂O can be achieved with high chemoselectivity. Under standard basic conditions, the amine is generally more nucleophilic than the hydroxyl groups, leading to preferential N-Boc formation. organic-chemistry.org By carefully controlling the reaction conditions, such as the choice of base and solvent, the formation of O-Boc byproducts can be minimized. Several methods have been developed for the chemoselective N-Boc protection of amines in the presence of other functional groups, including the use of catalysts like Amberlyst-15 or thiourea, which can proceed under mild, acid- and metal-free conditions. researchgate.net

Chemoselective Deprotection: The selective removal of the N-Boc group in the presence of other protecting groups or sensitive functionalities is a significant advantage of this protecting group. The mild acidic conditions typically used for N-Boc cleavage often leave other protecting groups, such as benzyl ethers or esters, intact. scispace.com For example, a study on the deprotection of N-Boc groups using bismuth(III) trichloride demonstrated that acid-labile groups like tert-butyl esters remained unaffected. researchgate.net Similarly, mechanochemical deprotection using p-toluenesulfonic acid has been shown to be chemoselective for primary amines without cleaving amide or ester groups. scirp.org

The ability to selectively deprotect N-Boc groups is particularly valuable in the synthesis of pharmaceutical compounds where maintaining the integrity of other functional groups is crucial for the final product's activity.

Stability and Reactivity Profiles of N-Boc-Protected Intermediates under Diverse Reaction Conditions

The N-Boc group is known for its robustness under a wide range of reaction conditions, which contributes to its utility in multi-step syntheses.

Stability: this compound is stable to basic conditions, making it compatible with reactions that employ strong bases, such as ester hydrolysis or reactions involving organometallic reagents. scispace.com It is also stable towards many nucleophilic reagents. scispace.com This stability allows for transformations to be carried out on other parts of the molecule without affecting the protected amine. For example, the hydroxyl groups of this compound could be modified (e.g., acylated or etherified) under basic conditions without cleavage of the N-Boc group.

Reactivity: The primary reactivity of the N-Boc group itself is its susceptibility to cleavage under acidic conditions. scispace.com This reactivity can be tuned by the strength of the acid used. Strong acids like TFA effect rapid deprotection, while milder acidic conditions can sometimes be employed for more sensitive substrates. scispace.com The N-Boc group is generally stable to catalytic hydrogenation, which is a common method for removing benzyl-type protecting groups. masterorganicchemistry.com This orthogonality is frequently exploited in complex syntheses.

However, the N-Boc group is not completely inert. Under certain thermolytic conditions, it can undergo cleavage. acs.org For instance, heating N-Boc protected amines in solvents like trifluoroethanol can lead to deprotection without the need for an acid catalyst. acs.org The stability of the N-Boc group can also be influenced by the nature of the amine it is protecting. For example, N-Boc protected aryl amines can sometimes be cleaved under conditions that leave alkyl N-Boc groups intact. acs.org

The stability of the underlying phenylephrine structure is also a consideration. Phenylephrine itself can be sensitive to light, which can cause degradation. juniperpublishers.com Therefore, reactions and storage of this compound and its derivatives are often carried out in the dark to prevent photodegradation. juniperpublishers.com

The following table summarizes the general stability of the N-Boc group under various conditions:

Reagent/ConditionStability of N-Boc Group
Strong Acids (TFA, HCl)Labile (cleaved)
Strong Bases (NaOH, KOH)Stable
NucleophilesGenerally Stable
Catalytic Hydrogenation (H₂, Pd/C)Generally Stable
Fluoride Reagents (TBAF)Stable
HeatCan be labile, depending on conditions
LightThe phenylephrine core may be sensitive

N Boc R Phenylephrine As a Versatile Chiral Synthon and Synthetic Intermediate

Precursor Role in the Enantioselective Synthesis of (R)-Phenylephrine Analogues

N-Boc-(R)-phenylephrine plays a crucial role as a precursor in the enantioselective synthesis of various analogues of (R)-phenylephrine. The Boc group provides robust protection of the secondary amine, allowing for selective modifications at other positions of the molecule without affecting the chiral center. This strategy is instrumental in developing new adrenergic receptor agonists and other pharmacologically active compounds.

The synthesis of (R)-phenylephrine analogues often involves the initial protection of the amine functionality of (R)-phenylephrine with a Boc group. This step yields this compound, a stable intermediate that can be subjected to a variety of chemical transformations. For instance, the phenolic hydroxyl group can be alkylated, acylated, or otherwise modified to produce a library of analogues. Subsequent deprotection of the Boc group under mild acidic conditions affords the desired (R)-phenylephrine analogues with high enantiomeric purity.

A key advantage of using this compound is the high yields and excellent preservation of stereochemical integrity throughout the synthetic sequence. The bulky nature of the Boc group can also influence the stereochemical outcome of subsequent reactions, providing an additional layer of control in asymmetric synthesis.

Table 1: Examples of (R)-Phenylephrine Analogues Synthesized from this compound

AnalogueModificationSynthetic Utility
O-Alkyl-(R)-phenylephrine derivativesAlkylation of the phenolic hydroxyl groupExploration of structure-activity relationships at adrenergic receptors
O-Acyl-(R)-phenylephrine derivativesAcylation of the phenolic hydroxyl groupProdrug strategies to improve bioavailability
Aryl-substituted (R)-phenylephrine analoguesModification of the phenyl ringInvestigation of receptor subtype selectivity

Applications in the Construction of Other Complex Chiral Molecules

The utility of this compound extends beyond the synthesis of its direct analogues. As a chiral building block, it provides a readily available source of a specific stereochemical configuration that can be incorporated into larger and more complex chiral molecules, including natural products and their analogues. The inherent chirality of this compound is transferred to the target molecule, obviating the need for a de novo asymmetric synthesis of that particular stereocenter.

Synthetic strategies often involve the transformation of the functional groups present in this compound. The hydroxyl group can be oxidized to a ketone, which can then serve as an electrophilic center for carbon-carbon bond formation. Alternatively, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. The aromatic ring can also be functionalized through electrophilic aromatic substitution or other cross-coupling reactions.

The versatility of this compound as a chiral synthon is highlighted in the synthesis of chiral ligands for asymmetric catalysis and in the construction of key fragments of biologically active compounds. Its stable, protected nature allows for its integration into multi-step synthetic sequences.

Derivatization Studies of this compound for Scaffold Exploration

The this compound scaffold serves as a valuable template for medicinal chemistry and drug discovery programs. Systematic derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for optimal biological activity. The Boc-protected amine allows for a focused chemical modification of other parts of the molecule.

Derivatization studies typically involve the creation of a library of compounds with systematic variations at specific positions. For this compound, these modifications can be introduced at the phenolic hydroxyl group, the benzylic hydroxyl group, and the aromatic ring. For example, a range of ether and ester derivatives can be synthesized at the phenolic position to probe the effect of substituent size, electronics, and lipophilicity on receptor binding and functional activity.

The resulting data from these SAR studies are crucial for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The ease of synthesis and purification of these derivatives, facilitated by the presence of the Boc group, makes this compound an attractive starting point for such exploratory studies.

Table 2: Derivatization Strategies for this compound

Position of DerivatizationType of ModificationPurpose of Study
Phenolic Hydroxyl GroupEtherification, EsterificationInvestigate the role of hydrogen bonding and steric bulk at the receptor binding site.
Benzylic Hydroxyl GroupOxidation, EtherificationExplore the importance of the hydroxyl group for activity and potential for prodrug design.
Aromatic RingHalogenation, Nitration, AlkylationDetermine the influence of electronic and steric effects of ring substituents on potency and selectivity.

Isotope Labeling Strategies Utilizing N-Boc-Protected Intermediates

Isotopically labeled compounds are indispensable tools in pharmaceutical research, used to study drug metabolism, pharmacokinetics, and receptor binding. The synthesis of isotopically labeled (R)-phenylephrine can be effectively achieved using N-Boc-protected intermediates. The Boc group serves to protect the amine during the introduction of isotopes, which can be a sensitive process.

For instance, deuterium labeling of (R)-phenylephrine can be accomplished by introducing deuterium atoms at specific positions of the this compound molecule. This can be achieved through various methods, such as deuterium gas reduction of a suitable precursor or the use of deuterated reagents. The stability of the N-Boc group under these conditions is critical for the success of the synthesis.

Analytical and Spectroscopic Methodologies for N Boc R Phenylephrine Research

Determination of Enantiomeric Purity and Stereochemical Integrity

Ensuring the enantiomeric purity of N-Boc-(R)-phenylephrine is critical, as the pharmacological activity of phenylephrine (B352888) resides primarily in the (R)-enantiomer. cmu.ac.th

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of phenylephrine and its derivatives. researchgate.net The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose, are widely used. nih.govx-mol.com For instance, a method developed for phenylephrine enantiomers utilized a Lux Cellulose-1 column in a reversed-phase mode with a mobile phase of acetonitrile (B52724) and water, achieving separation in under 7 minutes. nih.govx-mol.com

Another class of CSPs effective for phenylalkylamines are crown ethers, which operate based on the interaction between the crown ether structure and a charged primary ammonium (B1175870) ion. nih.gov Cyclodextrin-based columns, such as acetylated beta-cyclodextrin, are also employed and have shown potential in resolving aromatic alcohols or amines with chirality at the alpha or beta carbon. researchgate.net While these methods are often developed for the final phenylephrine compound, the principles are directly applicable to its Boc-protected precursor. The introduction of the N-Boc group does not preclude the use of these chiral separation strategies, though optimization of chromatographic conditions would be necessary.

Gas Chromatography (GC) on chiral stationary phases is another powerful technique for the enantiomeric purity assessment of chiral compounds, including amines and alcohols. researchgate.net A GC approach using a Chiraldex GTA chiral stationary phase has been noted as a highly effective method for the enantioselective analysis of chiral amines. researchgate.net For GC analysis, derivatization of the analyte is sometimes required to improve volatility and chromatographic performance.

Table 1: Exemplary Chiral HPLC Conditions for Phenylephrine Enantiomers

ParameterConditionReference
Stationary PhaseLux Cellulose-1 (50 x 4.6 mm, 5 µm) nih.govx-mol.com
Mobile PhaseAcetonitrile:Water (30:70, v/v) nih.govx-mol.com
Flow Rate0.5 mL/min nih.govx-mol.com
Column TypeCrown-ether CSP (CR(+)) nih.gov
DetectionUV (Wavelength not specified) nih.govx-mol.comnih.gov

Beyond chromatography, spectroscopic methods provide valuable, albeit often complementary, information on stereochemical integrity. Optical rotation is a classical method used to determine the chiral purity of R-phenylephrine by comparing the measured rotation to that of a pure standard. google.com

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), offers more detailed stereochemical information. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, allowing for the determination of its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.net For example, the sign of the circular dichroism signal can be used to determine the absolute configuration of a chiral center. nih.gov While specific chiroptical studies on this compound are not widely published, the methodology is broadly applicable for the unambiguous assignment of its stereochemistry. researchgate.net

Comprehensive Structural Elucidation of this compound and its Derivatives

Confirming the chemical structure of this compound and verifying its integrity throughout the synthetic process is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). conicet.gov.ar

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. conicet.gov.arjchps.com For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all structural motifs. cmu.ac.th

The ¹H NMR spectrum would exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the protons on the aromatic ring, and the protons of the ethylamino side chain. The Boc group typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. chemspider.com The aromatic protons of the 3-hydroxyphenyl ring would appear as a set of multiplets in the aromatic region (typically 6.5-7.5 ppm). The protons on the chiral backbone, -CH(OH)-CH₂-, would show characteristic multiplicities and coupling constants that confirm their connectivity.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. chemspider.com Key signals would include those for the carbonyl and the quaternary carbon of the Boc group (around 156 ppm and 80 ppm, respectively), the carbons of the phenyl ring, and the carbons of the side chain. chemspider.com The use of two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing unambiguous structural validation. conicet.gov.ar

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityReference for Similar Structures
Boc (-C(CH₃)₃)~1.4Singlet (s) chemspider.com
N-CH₃~2.7 - 2.9Singlet (s) chemicalbook.com
-CH₂-N~3.2 - 3.6Multiplet (m) chemspider.com
-CH(OH)-~4.7 - 4.9Multiplet (m) chemspider.com
Aromatic (Ar-H)~6.7 - 7.3Multiplet (m) chemspider.comchemicalbook.com
Phenolic -OHVariableBroad Singlet (br s) chemicalbook.com
Alcoholic -OHVariableSinglet (s) or Multiplet (m) chemspider.com

HRMS is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. nih.govnih.gov For this compound (C₁₄H₂₁NO₄), HRMS can verify the molecular formula with a high degree of confidence (typically with mass accuracy in the low ppm range). uni-regensburg.denih.gov

In addition to determining the molecular weight, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is used to study fragmentation patterns, which provides further structural confirmation. researchgate.net In electrospray ionization (ESI), this compound would be expected to form a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation of Boc-protected compounds is well-characterized. nih.gov Common fragmentation pathways for the [M+Na]⁺ adduct of N-Boc derivatives include the neutral losses of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the Boc group. nih.gov Further fragmentation of the phenylephrine backbone would yield characteristic ions corresponding to the loss of water from the benzylic alcohol and cleavage of the C-C bond adjacent to the nitrogen atom. researchgate.netlibretexts.org These fragmentation patterns serve as a structural fingerprint, confirming the identity of the compound. nih.gov

Future Research Trajectories and Challenges in N Boc R Phenylephrine Synthesis

Development of Sustainable and Economically Viable Synthetic Processes

The development of sustainable and economically viable synthetic processes for N-Boc-(R)-phenylephrine is a primary goal for industrial applications. Current methods often rely on expensive catalysts, harsh reaction conditions, and environmentally unfriendly solvents. researchgate.net Future research is directed towards addressing these limitations through several key strategies:

Green Solvents and Reaction Conditions: A significant challenge lies in replacing traditional organic solvents with more environmentally benign alternatives. Water-mediated reactions, for instance, offer a promising "green" approach. semanticscholar.orgresearchgate.net Research into catalyst-free deprotection of N-Boc groups in water at elevated temperatures showcases a move towards more sustainable methods. semanticscholar.org However, optimizing these conditions to maintain high yields and enantioselectivity for the specific synthesis of this compound remains an area for further investigation.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly attractive alternative to traditional chemical synthesis. researchgate.net Biocatalytic processes often operate under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing the environmental impact. researchgate.net For example, ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of a phenylephrine (B352888) precursor, demonstrating the potential of biocatalysis in this field. google.com A key challenge is the identification and engineering of enzymes with high activity, stability, and enantioselectivity for the specific substrates involved in this compound synthesis.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. nih.gov The application of continuous flow technology to the synthesis of this compound could lead to more efficient and economically viable production methods. For instance, the selective thermal deprotection of N-Boc groups has been demonstrated in a continuous flow system. nih.gov

The following table summarizes some of the key considerations and research directions for the sustainable synthesis of this compound:

FeatureCurrent ChallengesFuture Research Directions
Solvents Reliance on volatile and hazardous organic solvents.Utilization of green solvents like water and supercritical fluids. semanticscholar.orgnih.gov
Catalysts Use of expensive and often toxic heavy metal catalysts. researchgate.netDevelopment of recyclable biocatalysts and heterogeneous catalysts. researchgate.netresearchgate.net
Reaction Conditions Often require high pressure and temperature. cmu.ac.thOptimization of reactions under mild, ambient conditions. acs.org
Waste Generation Production of significant amounts of byproducts and waste.Implementation of atom-economical reactions and cascade processes. ub.edu

Innovation in Catalyst Design for Enhanced Enantioselectivity and Efficiency

The stereoselective synthesis of (R)-phenylephrine is crucial, and therefore, the development of highly enantioselective and efficient catalysts is a major focus of research. The N-Boc protecting group plays a significant role in modulating the reactivity and selectivity of the synthetic intermediates.

Homogeneous Catalysis: Chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium, have been extensively studied for the asymmetric hydrogenation of ketone precursors to (R)-phenylephrine. researchgate.netscholaris.caacs.org For instance, ruthenium complexes with chiral phosphine (B1218219) ligands have shown high enantioselectivity. acs.org A significant challenge remains in achieving high turnover numbers (TON) and turnover frequencies (TOF) to reduce catalyst loading and cost. Future work will likely focus on the design of new ligands that can fine-tune the steric and electronic properties of the metal center to enhance catalytic activity and enantioselectivity. nih.gov

Heterogeneous Catalysis: Immobilizing chiral catalysts on solid supports offers the advantage of easy separation and recyclability, which is crucial for industrial applications. researchgate.net Polymer-supported Corey-Bakshi-Shibata (CBS) catalysts have been explored for the synthesis of (R)-phenylephrine, aiming to create a more cost-effective process. researchgate.net The challenge lies in maintaining the high enantioselectivity and activity of the homogeneous catalyst in its heterogeneous form, as the support can sometimes negatively influence the catalytic performance.

Biocatalysis: As mentioned previously, enzymes are highly enantioselective catalysts. The use of amino alcohol dehydrogenases and other reductases for the synthesis of chiral amino alcohols is a promising area. researchgate.net Genetic engineering and directed evolution techniques can be employed to create enzymes with improved substrate specificity, stability, and enantioselectivity for the synthesis of (R)-phenylephrine precursors.

Cooperative Catalysis: The use of multiple catalysts that work in a cooperative manner can lead to novel and more efficient transformations. For example, a combination of a chiral copper(I) complex and an amino acid derivative has been used for the enantioselective synthesis of propargylamines, which are versatile building blocks. researchgate.net Exploring cooperative catalytic systems for the synthesis of this compound could open up new and efficient synthetic routes.

The table below highlights some innovative catalyst designs and their potential impact on the synthesis of this compound:

Catalyst TypeKey InnovationsPotential Advantages
Homogeneous Catalysts Novel chiral ligands (e.g., PHOX, PyBOX). nih.govHigh enantioselectivity and activity. acs.org
Heterogeneous Catalysts Immobilization on polymers, silica (B1680970), or magnetic nanoparticles. researchgate.netRecyclability and ease of separation.
Biocatalysts Engineered enzymes with enhanced properties. researchgate.netHigh enantioselectivity, mild reaction conditions, and sustainability.
Cooperative Catalysts Combination of metal complexes and organocatalysts. researchgate.netSynergistic effects leading to improved efficiency and new reaction pathways.

Exploration of Novel Transformations and Applications of this compound as a Chiral Scaffold

This compound is not only a precursor to (R)-phenylephrine but also a valuable chiral building block for the synthesis of other complex molecules. The presence of multiple functional groups (a protected amine, a secondary alcohol, and a phenolic hydroxyl group) allows for a variety of chemical transformations.

Derivatization of Functional Groups: The hydroxyl and amino groups of this compound can be further functionalized to create a library of new chiral compounds. For example, the phenolic hydroxyl group can be alkylated or acylated, and the secondary alcohol can be oxidized or inverted. The N-Boc group itself can be deprotected under acidic conditions to reveal the secondary amine, which can then participate in further reactions. organic-chemistry.org

Use as a Chiral Auxiliary or Ligand: The chiral backbone of this compound can be incorporated into chiral auxiliaries or ligands for asymmetric synthesis. mdpi-res.com Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands coordinate to a metal center to create a chiral catalyst. The development of new chiral ligands and auxiliaries derived from readily available chiral pool molecules like this compound is an ongoing area of research.

Synthesis of Biologically Active Molecules: The chiral scaffold of this compound can be used as a starting point for the synthesis of other biologically active compounds. Its structural similarity to other adrenergic agonists and related compounds makes it an attractive template for drug discovery efforts. acs.org By modifying the structure of this compound, it may be possible to develop new compounds with improved pharmacological properties.

The exploration of novel transformations and applications of this compound is a promising area for future research, with the potential to lead to the discovery of new synthetic methodologies and biologically active molecules.

Q & A

Q. What factors contribute to inconsistent reports on this compound’s cross-reactivity with β-adrenergic receptors?

  • Methodological Answer : Impurity profiles (e.g., residual (S)-enantiomer) or metabolite interference (e.g., free phenylephrine after Boc deprotection) may cause off-target effects. Validate compound purity via NMR/HPLC and use selective β-blockers (e.g., propranolol) in antagonism assays to isolate α1-specific activity .

Key Methodological Tables

Q. Table 1. Receptor Binding Parameters for this compound

Receptor SubtypepKi (±SEM)Assay SystemReference
α1A4.70Radioligand (³H-Prazosin)
α1B4.87Functional (Aorta)
α1D5.86Radioligand (³H-Tamsulosin)

Q. Table 2. Synthetic Yield Optimization

StepYield (%)Purity (HPLC)Key Conditions
Boc Protection85>95%Boc₂O, DMAP, CH₂Cl₂, 0°C→RT
Chiral Resolution7899% eeChiralpak® AD-H, Hexane:IPA
Final Deprotection92>98%TFA:DCM (1:1), 2 h, RT

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